![molecular formula C18H15F3N4O2 B2900768 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034461-96-4](/img/structure/B2900768.png)
2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, etc. Unfortunately, specific physical and chemical properties for this compound are not available in the searched resources .Scientific Research Applications
Antiviral Activity
The indole derivatives, which are structurally similar to the compound , have shown significant potential in antiviral activity. These compounds have been synthesized and tested against a variety of RNA and DNA viruses, with some showing inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the trifluoromethyl group in these compounds is believed to enhance their pharmacological properties.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. The structural features of the compound, such as the trifluoromethyl group, contribute to its potential effectiveness in reducing inflammation. This could be particularly useful in the development of new anti-inflammatory drugs .
Anticancer Potential
Compounds with the indole nucleus have been found to possess anticancer activities. The trifluoromethyl group, present in the compound, is a common feature in many synthetic drug molecules and could play a crucial role in binding with high affinity to multiple receptors, which is essential in cancer treatment .
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives is another area of interest. The compound’s structural similarity to known antimicrobial indole derivatives suggests that it could be effective against a range of bacterial and fungal pathogens .
Antidiabetic Applications
Indole derivatives have also been explored for their antidiabetic effects. The compound , with its trifluoromethyl group, may influence the development of new antidiabetic medications by interacting with biological targets relevant to diabetes management .
Antimalarial Activity
The biological activity of indole derivatives extends to antimalarial applications. The compound’s structural components, including the trifluoromethyl group, could contribute to its potential use in creating new antimalarial drugs .
Anticholinesterase Activity
Indole derivatives have shown anticholinesterase activity, which is important in the treatment of diseases like Alzheimer’s. The compound’s specific structure could be beneficial in synthesizing new drugs that target cholinesterase enzymes .
Antioxidant Properties
The antioxidant properties of indole derivatives are well-documented. The compound’s molecular structure, particularly the trifluoromethyl group, may enhance its ability to act as an antioxidant, which is valuable in preventing oxidative stress-related diseases .
Each of these applications demonstrates the versatility of the compound and its potential as a pharmacophore in various therapeutic areas. The trifluoromethyl group, in particular, is a significant contributor to the compound’s biological activity and is a feature of interest in the ongoing development of new drug molecules .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of receptors or enzymes, given the presence of the indole nucleus, which is known to bind with high affinity to multiple receptors .
Mode of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
The compound’s structure suggests it may be involved in the suzuki–miyaura coupling process, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the presence of the indole nucleus, it is possible that the compound may have a broad spectrum of biological activities, as indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-9-12(8-24-25)11-3-10(5-22-7-11)6-23-18(26)13-4-14(19)16(21)17(27-2)15(13)20/h3-5,7-9H,6H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNAZDDKNSLGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C(=C3F)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide |
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